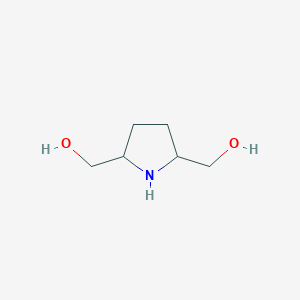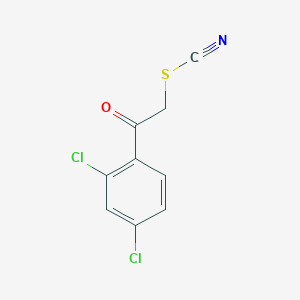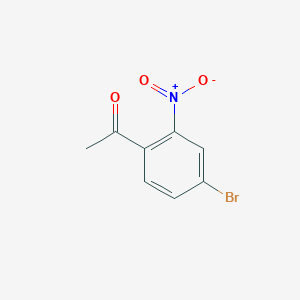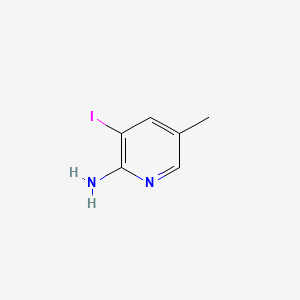
トリフルオロメタンスルホン酸アンモニウム
概要
説明
Ammonium trifluoromethanesulfonate is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is related to a family of compounds where the ammonium cation is paired with a trifluoromethanesulfonate anion, which is known for its stability and reactivity in different chemical contexts .
Synthesis Analysis
The synthesis of dimethylammonium trifluoromethanesulfonate, a related compound, involves the reaction of trifluoromethanesulfonic acid with an excess of dimethylamine . This method could potentially be adapted for the synthesis of other ammonium trifluoromethanesulfonates by changing the amine used in the reaction.
Molecular Structure Analysis
The molecular structure of tetramethylammonium trifluoromethanesulfonate has been determined using X-ray diffraction, revealing a network structure with C—H⋯O hydrogen bonding and both the cation and anion lying on special positions (mirror planes) . Similarly, dimethylammonium trifluoromethanesulfonate exhibits a phase transition that affects its molecular structure, with the triflate ion showing rotational disorder around the S—C bond at room temperature, which becomes well localized in the low temperature phase .
Chemical Reactions Analysis
Trifluoromethanesulfonic acid, the acid form of the trifluoromethanesulfonate anion, is widely used in organic synthesis due to its high protonating power and low nucleophilicity, which allows it to generate cationic species from organic molecules . This suggests that ammonium trifluoromethanesulfonates could also participate in various chemical reactions, especially as intermediates or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion, which is closely related to the trifluoromethanesulfonate anion, have been extensively studied. These ionic liquids exhibit excellent thermal stability, with significant variations in properties such as glass transition temperature and ionic conductivity depending on the structure of the cation . This information can be extrapolated to suggest that ammonium trifluoromethanesulfonates may also possess unique thermophysical properties that could be tuned by modifying the ammonium cation.
科学的研究の応用
ポリマー複合材料
トリフルオロメタンスルホン酸アンモニウムは、ポリマーブレンドとポリマー複合材料の相溶性を向上させ、その熱機械的特性を向上させるために適用されてきました 。この用途は、さまざまな業界向けのハイパフォーマンス材料の開発において特に重要です。
核化学
トリフルオロメタンスルホン酸アンモニウムは、核化学で役割を果たします。具体的には、トリフルオロメタンスルホン酸無水物とトリフルオロメタンスルホン酸の混合物中で反応し、最終的にペンタキス(トリフルオロメタンスルホナト)オキシドテクネチウム(V)、(NH4)2[TcO(OTf)5]が形成されます 。この反応は、正確な濃度で、空気と湿気を排除した条件下でのみ進行します .
高分子電解質膜
トリフルオロメタンスルホン酸アンモニウムは、柔軟なポリ(フッ化ビニリデン-ヘキサフルオロプロピレン)/ポリエチルメタクリレートトリフルオロメタンスルホン酸アンモニウム(PVDf-HFP / PEMA-NH 4 CF 3 SO 3)高分子電解質膜の調製におけるドーパントとして使用できます 。これらのフィルムは、バッテリーやコンデンサなど、さまざまな用途で使用できます。
Safety and Hazards
Ammonium trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .
将来の方向性
Ammonium trifluoromethanesulfonate has been used as a new molecule in the coordination interaction to achieve a more grain-ordered crystal structure . Through the strong chemical interaction between the Sn 2+ cation and ATMS anion, the Sn 2+ precursor-based crystal phase was controlled . This facilitated unprecedented two-step synthesis of the CsSnI 3 perovskite crystal and solar cell application, which revealed better device stability than conventional methods reported to date .
作用機序
Target of Action
Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is primarily used as a dopant in the preparation of flexible polymer electrolyte films . It also serves as a cathode additive in proton exchange membrane (PEM) fuel cells . The primary targets of this compound are therefore the polymer electrolyte films and the platinum catalyst in PEM fuel cells.
Mode of Action
In the context of polymer electrolyte films, ammonium trifluoromethanesulfonate acts as a dopant, enhancing the properties of the film . As a cathode additive in PEM fuel cells, it increases the local oxygen concentration near the platinum catalyst, thereby enhancing the performance of the fuel cell .
Biochemical Pathways
Its role in enhancing the performance of pem fuel cells suggests that it may influence the electrochemical reactions occurring at the cathode of the fuel cell .
Result of Action
The primary result of the action of ammonium trifluoromethanesulfonate is the enhancement of the performance of the systems in which it is used. In the case of polymer electrolyte films, it improves the properties of the film . In PEM fuel cells, it enhances the performance of the cell by increasing the local oxygen concentration near the platinum catalyst .
Action Environment
The action of ammonium trifluoromethanesulfonate can be influenced by environmental factors such as temperature and pressure. It is a highly stable compound with good solubility in water and many organic solvents . It can decompose to produce toxic gases at high temperatures . Therefore, it should be handled and stored under appropriate conditions to ensure its stability and efficacy .
生化学分析
Biochemical Properties
Ammonium trifluoromethanesulfonate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a dopant in the preparation of polymer electrolyte films, which are essential in proton exchange membrane (PEM) fuel cells . The compound enhances the local oxygen concentration near the platinum catalyst, thereby improving the performance of the fuel cells . Additionally, ammonium trifluoromethanesulfonate is effective as a semiconductor and is useful in the synthesis of symmetrical pincer ligands from the group of m-terphenyl compounds .
Cellular Effects
Ammonium trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, ammonium trifluoromethanesulfonate is used to control the crystal phase of the Sn2+ precursor-based crystal, leading to better device stability . This indicates that the compound can modulate cellular processes at the molecular level, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of ammonium trifluoromethanesulfonate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triflate group in ammonium trifluoromethanesulfonate is an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . The anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . This stabilization is further enhanced by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium trifluoromethanesulfonate can change over time. The compound is thermally very stable, with a melting point of 224-226°C . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, in in vitro studies, the compound’s stability ensures consistent performance in various applications, such as in the preparation of polymer electrolyte films . In in vivo studies, the long-term effects on cellular function need to be further investigated to understand its full impact.
Dosage Effects in Animal Models
The effects of ammonium trifluoromethanesulfonate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. For example, other ammonium compounds, such as ammonium chloride, have been shown to influence bronchial secretions and respiratory function in animal models . Therefore, similar studies on ammonium trifluoromethanesulfonate are necessary to determine its safe and effective dosage range.
Metabolic Pathways
Ammonium trifluoromethanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, in methanotrophs, ammonium sources can upregulate hydroxylamine dehydrogenase and overall central metabolic activity . This suggests that ammonium trifluoromethanesulfonate may influence similar metabolic pathways, affecting the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of ammonium trifluoromethanesulfonate within cells and tissues involve interactions with transporters and binding proteins. The compound’s stability and solubility properties facilitate its distribution in various cellular compartments . Understanding the transport mechanisms can provide insights into its localization and accumulation within cells, which is crucial for its effective application in biochemical processes.
Subcellular Localization
Ammonium trifluoromethanesulfonate’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ammonium transporters in Dictyostelium discoideum are localized on the plasma membrane and membranes of subcellular organelles, such as endolysosomes and phagosomes . This localization is essential for the compound’s role in cellular processes and its overall biochemical activity.
特性
IUPAC Name |
azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWDUGHMODRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578805 | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38542-94-8 | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)








